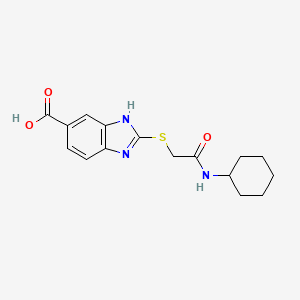

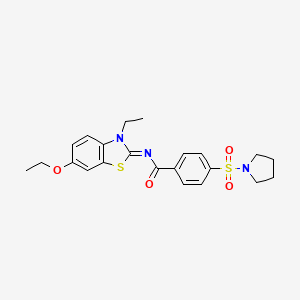

2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid” is a chemical compound with the molecular formula C16H19N3O3S . It is a type of benzimidazole, which is a privileged and routinely used pharmacophore in the drug discovery process .

Synthesis Analysis

The synthesis of benzimidazoles can be achieved through a mild, acid-free, and one-pot methodology . This involves the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazoles include the condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .Applications De Recherche Scientifique

Synthesis and Characterization

Benzoimidazole derivatives, including those with complex substituents like the one mentioned, often undergo synthesis and characterization to understand their properties and potential applications. For instance, the synthesis of zeolite-like metal–organic frameworks using mixed ligands, including a benzoimidazole derivative, has been demonstrated. These frameworks show high chemical stability and CO2 uptake capacity, suggesting potential applications in gas storage and separation technologies (Tang et al., 2017).

Catalytic Applications

Some benzoimidazole derivatives have been explored for their catalytic activities. For example, benzimidazole-based compounds have been used in the synthesis of various organic molecules under mild and green conditions, indicating their potential as catalysts in organic synthesis (Zolfigol et al., 2015).

Biological Activities

Derivatives of benzoimidazole are also known for their biological activities, including antimicrobial properties. Research on amino acids and sulfamoyl derivatives attached to a benzoimidazole moiety has shown significant effectiveness against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (El-Meguid, 2014).

Orientations Futures

Benzimidazoles have been extensively utilized during the process of drug development . The presence of heterocycles modulates physicochemical properties and the pKa profile of therapeutic leads . Additionally, nitrogen substitution enables a useful functional handle for further derivatization . Therefore, the future directions of “2-Cyclohexylcarbamoylmethylsulfanyl-1H-benzoimidazole-5-carboxylic acid” and similar compounds could involve further exploration of their potential in drug discovery and development .

Propriétés

IUPAC Name |

2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-14(17-11-4-2-1-3-5-11)9-23-16-18-12-7-6-10(15(21)22)8-13(12)19-16/h6-8,11H,1-5,9H2,(H,17,20)(H,18,19)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKVQQVSTJYHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide](/img/structure/B2783926.png)

![1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2783927.png)

![2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid](/img/structure/B2783933.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783934.png)

![1-[2-(Diphenylmethoxy)ethyl]piperazine](/img/structure/B2783935.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)